5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide
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Overview
Description
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C13H20ClN3O2S. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. It features a benzenesulfonamide core with an amino group, a chloro substituent, and a pyrrolidinylmethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group, followed by reduction to form the corresponding amine.
Chlorination: The amine is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Sulfonamide Formation: The chlorinated amine is reacted with a sulfonyl chloride derivative to form the benzenesulfonamide core.
Pyrrolidinylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, which can be further functionalized for specific applications.
Scientific Research Applications
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: This compound shares a similar benzenesulfonamide core but differs in the substituents attached to the benzene ring.
Chlorsulfuron: Another benzenesulfonamide derivative, used as a herbicide, with a different substitution pattern on the benzene ring.
Uniqueness
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and other research areas .
Properties
Molecular Formula |
C13H20ClN3O2S |
---|---|
Molecular Weight |
317.84 g/mol |
IUPAC Name |
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H20ClN3O2S/c1-2-17-7-3-4-11(17)9-16-20(18,19)13-8-10(15)5-6-12(13)14/h5-6,8,11,16H,2-4,7,9,15H2,1H3 |
InChI Key |
YGGSRRLGBFEKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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